2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid
Description
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Properties
IUPAC Name |
2-[2-[(3,4-dichlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O4/c1-9-6-24-14-15(21-17(24)23(9)8-13(26)27)22(2)18(29)25(16(14)28)7-10-3-4-11(19)12(20)5-10/h3-6H,7-8H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLZGKWUEKEENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a novel derivative that has drawn attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with specific molecular targets in biological systems. Key areas of activity include:
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The presence of the dichlorobenzyl moiety has been associated with enhanced antimicrobial properties.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects are under investigation. Some proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and derivatives:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that similar imidazo[2,1-f]purines showed promising results against various cancer types by inducing apoptosis and inhibiting proliferation pathways .
- Antimicrobial Effects : Research indicated that compounds with a dichlorobenzyl group exhibited potent antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that derivatives similar to this compound could effectively inhibit xanthine oxidase, which is crucial for uric acid production and associated with gout .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure enables researchers to explore new chemical reactions and pathways. The presence of multiple functional groups allows for modifications that can lead to novel derivatives with enhanced properties .
Biology
The biological applications of this compound are significant. It has been studied for its potential to interact with various enzymes and receptors within biological systems. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. This inhibition can affect processes such as cell proliferation and survival.
- Receptor Modulation : It may bind to specific receptors, influencing cellular functions including apoptosis (programmed cell death) and inflammation.
- Antioxidant Activity : The dioxo groups present in its structure suggest possible antioxidant properties that could protect cells from oxidative stress .
Medicine
The therapeutic potential of this compound is noteworthy:
- Anti-inflammatory Properties : Preliminary studies indicate that it may exhibit anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.
- Antiviral and Anticancer Activities : Its ability to modulate enzyme activity could lead to applications in antiviral and anticancer therapies. Research is ongoing to determine its efficacy against specific viral infections and cancer cell lines .
Industrial Applications
In industrial settings, the compound's unique chemical properties can be leveraged in the development of new materials such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science .
Case Studies
Several studies have documented the applications of this compound:
- Xanthine Derivatives Study : A study highlighted the allosteric binding of xanthine derivatives similar to this compound with MTHFD2 (methylenetetrahydrofolate dehydrogenase), suggesting implications for drug design targeting metabolic pathways .
- Biological Activity Investigations : Research on related imidazopurine derivatives indicated significant enzyme inhibition capabilities, providing insights into their potential as therapeutic agents against diseases such as cancer and viral infections .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling imidazo[2,1-f]purine precursors with substituted benzyl groups under controlled conditions. For example:
- Step 1: Reflux intermediates (e.g., dichlorobenzyl derivatives) in polar aprotic solvents like DMSO at 80–100°C for 12–18 hours to promote nucleophilic substitution .
- Step 2: Purify via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
- Validation: Monitor reaction progress using HPLC or LC-MS, and confirm purity via melting point analysis and ¹H/¹³C NMR .
Q. Q2. How can the compound’s molecular structure be confirmed experimentally?
Methodological Answer:
- X-ray crystallography resolves the 3D conformation, particularly for verifying stereochemistry and substituent positions (e.g., imidazo-purine core and dichlorobenzyl group orientation) .
- Spectroscopic techniques:
Advanced Research Questions
Q. Q3. How can computational methods optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for key steps, such as cyclization or benzyl group coupling .
- Apply machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal conditions (e.g., 70°C in DMF for 10 hours) .
- Validate predictions via small-scale trials, comparing yields and purity to computational models .
Q. Q4. What strategies address discrepancies between computational predictions and experimental yields?
Methodological Answer:
- Data reconciliation: Use sensitivity analysis to identify variables (e.g., solvent purity, trace moisture) not accounted for in simulations .
- Advanced characterization: Perform in-situ FT-IR or Raman spectroscopy to detect intermediate species not predicted computationally .
- Iterative refinement: Update computational models with experimental data (e.g., Gibbs free energy of intermediates) to improve accuracy .
Q. Q5. How can interaction studies with biological targets be designed to elucidate mechanism of action?
Methodological Answer:
- Protein binding assays:
- Use surface plasmon resonance (SPR) to measure binding affinity (KD) to enzymes like kinases or proteases .
- Perform molecular docking (AutoDock Vina) to predict binding poses, focusing on the dichlorobenzyl group’s hydrophobic interactions .
- Cellular assays:
- Test inhibition of inflammatory cytokines (e.g., TNF-α) in macrophage cell lines, using dose-response curves (IC₅₀ determination) .
- Validate specificity via CRISPR knockouts of suspected target proteins .
Q. Q6. How do structural modifications to the imidazo-purine core affect bioactivity?
Methodological Answer:
Q. Q7. What analytical methods resolve degradation products during stability studies?
Methodological Answer:
- Forced degradation: Expose the compound to heat (60°C), humidity (75% RH), and UV light, then analyze via:
- Stabilization: Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Data Contradiction and Validation
Q. Q8. How to reconcile conflicting bioactivity data across different assay systems?
Methodological Answer:
- Cross-validation: Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) under standardized conditions .
- Control standardization: Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- Meta-analysis: Aggregate data from published studies (e.g., PubChem BioAssay) to identify trends or outliers .
Q. Q9. What methods validate the compound’s selectivity against off-target proteins?
Methodological Answer:
- Proteome-wide profiling: Use chemical proteomics (e.g., affinity pull-downs with SILAC labeling) to identify off-target binding .
- Kinome screening: Test against a panel of 100+ kinases to calculate selectivity scores (e.g., Gini coefficient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
